t-Butoxycarbonyl-l-trp
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWUPCCKOVTCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance in Peptide Chemistry
The primary role of Nα-t-Butoxycarbonyl-L-tryptophan, often abbreviated as Boc-L-Trp-OH, is to serve as a protected amino acid for incorporation into peptide sequences. chemimpex.com The Boc group enhances the stability and reactivity of the tryptophan molecule, facilitating its selective addition to a growing peptide chain. chemimpex.com This is crucial for the synthesis of custom peptides for therapeutic applications, research into protein interactions, and the development of novel pharmaceuticals and bioactive compounds. chemimpex.comchemimpex.com The unique structure of tryptophan, with its indole (B1671886) side chain, presents specific challenges in peptide synthesis, making the protective role of the Boc group even more critical.
Synthetic Methodologies for Nα T Butoxycarbonyl L Tryptophan
Direct Nα-Butoxycarbonylation of L-Tryptophan
The most prevalent method for synthesizing Nα-t-Butoxycarbonyl-L-Tryptophan is through the direct Nα-butoxycarbonylation of L-tryptophan. This involves reacting L-tryptophan with a suitable reagent to introduce the Boc protecting group onto the α-amino group.
Reagents and Reaction Conditions
The standard and most widely used reagent for this transformation is di-tert-butyl dicarbonate (B1257347), also known as (Boc)₂O or Boc anhydride. nih.gov The reaction is typically performed in a mixed solvent system, such as dioxane and water, to dissolve both the polar L-tryptophan and the nonpolar (Boc)₂O. nih.gov The presence of a base is critical to deprotonate the amino group of L-tryptophan, thereby increasing its nucleophilicity and facilitating the attack on the Boc anhydride. Commonly used bases include sodium hydroxide (B78521) (NaOH), triethylamine (B128534) (TEA), and sodium carbonate. nih.govsigmaaldrich.com
The reaction is generally conducted at room temperature. nih.gov Maintaining an alkaline pH, typically between 9 and 11, is important for the reaction to proceed efficiently and to minimize potential side reactions. nih.gov Once the reaction is complete, the mixture is acidified, usually with hydrochloric acid, to a pH of about 2-3. This protonates the carboxylate group, causing the Nα-t-Butoxycarbonyl-L-Tryptophan product to precipitate out of the solution, after which it can be collected by filtration. nih.gov
| Reagent/Condition | Typical Specification | Purpose |
| Acylating Agent | Di-tert-butyl dicarbonate ((Boc)₂O) | Introduces the t-butoxycarbonyl (Boc) protecting group. |
| Solvent | Dioxane/water, THF/water, Acetone/water | To dissolve both L-tryptophan and the acylating agent. |
| Base | Sodium hydroxide, Triethylamine, Sodium Carbonate | To deprotonate the amino group of L-tryptophan. |
| pH | 9-11 | To facilitate the reaction and minimize side reactions. |
| Temperature | Room Temperature | To ensure a controlled reaction. |
Optimization of Synthetic Pathways
Several strategies can be employed to optimize the synthesis of Nα-t-Butoxycarbonyl-L-Tryptophan, aiming for higher yields, improved purity, and reduced reaction times. The choice of base and solvent system can significantly impact the reaction's outcome. While stronger bases like sodium hydroxide can accelerate the reaction, they may also promote the hydrolysis of the (Boc)₂O reagent.
Alternative acylating agents can also be used. For instance, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) is another effective reagent for this purpose and can be advantageous under certain conditions. sigmaaldrich.com Furthermore, exploring green and sustainable chemistry approaches, such as the use of water as a solvent without organic co-solvents, has been shown to be a viable and environmentally friendly option for this synthesis. organic-chemistry.org
Stereochemical Considerations in Synthesis
A critical aspect of the synthesis of Nα-t-Butoxycarbonyl-L-Tryptophan is the preservation of the stereochemical integrity of the α-carbon. The naturally occurring L-configuration of tryptophan is essential for the biological activity of peptides synthesized from it. Racemization, the process by which the L-enantiomer is converted into a mixture of L- and D-enantiomers, can occur under harsh chemical conditions, particularly strong bases or high temperatures.
The generally mild conditions used for the Boc protection of L-tryptophan, such as the use of triethylamine or sodium carbonate at room temperature, help to minimize the risk of racemization. nih.govsigmaaldrich.com The stereochemical purity of the final product is typically verified using analytical techniques like chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific optical rotation. sigmaaldrich.com
Preparation of Nα-t-Butoxycarbonyl-L-Tryptophan Derivatives
Nα-t-Butoxycarbonyl-L-Tryptophan is a versatile intermediate that can be further modified to create a range of derivatives with applications in peptide synthesis and medicinal chemistry.
Esters and Other Carboxyl Derivatives
The carboxylic acid group of Nα-t-Butoxycarbonyl-L-Tryptophan can be converted into various esters. For example, the methyl ester can be synthesized, which is a common intermediate for further reactions. orgsyn.orguni-hamburg.de This esterification can be achieved using methods like reaction with trimethylsilyldiazomethane (B103560) or by using classical Fischer esterification conditions with methanol (B129727) and an acid catalyst. google.com The formation of these ester derivatives is a key step in the synthesis of more complex molecules and peptide fragments. prepchem.com
Indole (B1671886) Nitrogen Modifications
The indole ring of tryptophan contains a nitrogen atom that can also be modified. While the α-amino group is more reactive, in certain synthetic strategies, it is necessary to protect or modify the indole nitrogen to prevent side reactions. nih.gov For instance, the indole nitrogen can be protected with a formyl group, which is a base-labile protecting group. google.com This allows for selective deprotection later in the synthetic sequence. Another approach is the N-methylation of the indole nitrogen, which can alter the biological properties of the resulting tryptophan derivative. rsc.orgvulcanchem.com The dual protection of both the α-amino group (with Boc) and the indole nitrogen (for example, with another Boc group) provides a versatile building block for advanced peptide synthesis. sriramchem.comrsc.org
Nα-t-Butoxycarbonyl-L-Tryptophan in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble polymer support and elongating the peptide chain in a stepwise manner. peptide.compeptide.com Boc-L-Trp is a key building block in one of the two major SPPS strategies. peptide.com
The Boc/Benzyl (B1604629) (Boc/Bn) strategy was the original method developed by Merrifield and remains a valuable approach for peptide synthesis. rsc.orgnih.gov This strategy is characterized by the use of the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl (Bzl)-based groups for the semi-permanent protection of reactive amino acid side chains. peptide.comiris-biotech.de
The synthesis cycle involves the following key steps:
Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed by treatment with a moderately strong acid, typically 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). rsc.org This step generates a free N-terminal amine as a TFA salt. peptide.com
Neutralization: The protonated N-terminal amine is neutralized with a base, such as diisopropylethylamine (DIEA), to prepare it for the subsequent coupling reaction. peptide.com In some protocols, neutralization is performed in situ during the coupling step. peptide.com
Coupling: The next Boc-protected amino acid, such as Boc-L-Trp, is activated and coupled to the free N-terminal amine of the growing peptide chain. peptide.com
Final Cleavage: After the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically achieved with a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF). peptide.compeptide.com
The tryptophan indole side chain is susceptible to modification, particularly alkylation by carbocations generated during the repetitive TFA deprotection steps. scispace.com To mitigate these side reactions, scavengers like dithiothreitol (B142953) (DTE) are often added to the cleavage cocktail. Furthermore, to prevent degradation of the indole ring, the side chain of tryptophan is often protected. Common protecting groups for the indole nitrogen in the Boc/Bn strategy include the formyl (For) group and the mesitylene-2-sulfonyl (Mts) group. smolecule.compeptide.com The formyl group is stable to HF but can be removed with a base like piperidine (B6355638) or during ammonolysis cleavage from the resin. scispace.comgoogle.com The Mts group is removed during the final HF cleavage. scispace.com
| Feature | Description |
| Nα-Protection | t-Butoxycarbonyl (Boc) |
| Side-Chain Protection | Benzyl (Bzl) based groups |
| Boc Deprotection | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) |
| Final Cleavage/Deprotection | Anhydrous Hydrogen Fluoride (HF) |
| Tryptophan Side-Chain Protection | Formyl (For) or Mesitylene-2-sulfonyl (Mts) |
The other major SPPS strategy is based on the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc/tBu strategy is considered truly orthogonal because the Nα-Fmoc group is removed by a base (e.g., piperidine), while the side-chain protecting groups (typically tert-butyl, tBu-based) and the resin linker are cleaved by an acid (TFA). peptide.comiris-biotech.de This contrasts with the Boc/Bn strategy, which relies on differential acid lability for selective deprotection and is sometimes termed a "quasi-orthogonal" system. altabioscience.com
For the synthesis of tryptophan-containing peptides, both strategies have distinct advantages and disadvantages:
Side Reactions during Deprotection: In Boc-SPPS, the repeated use of TFA can lead to the alkylation of the sensitive tryptophan indole ring by carbocations generated from the Boc group or other protecting groups. peptide.com This is minimized by using scavengers. In Fmoc-SPPS, a significant side reaction is the transfer of sulfonyl-based protecting groups (e.g., Pbf, Pmc) from arginine residues to the tryptophan indole ring during the final TFA cleavage. nih.govanaspec.com To circumvent this, it is highly recommended to use Nα-Fmoc-N-in-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH). The Boc group on the indole nitrogen effectively prevents this side reaction. nih.govsigmaaldrich.com
Diketopiperazine Formation: This side reaction, leading to the cleavage of a dipeptide from the resin, is more prevalent in Fmoc-based synthesis, especially with proline or glycine (B1666218) at the C-terminus. anaspec.com In Boc-based synthesis, the protonated state of the N-terminal amine after TFA deprotection makes it less prone to intramolecular cyclization. scispace.com
Aggregation: The Boc/Bn approach can be advantageous in reducing peptide aggregation during synthesis. sigmaaldrich.com
Cleavage Conditions: The final cleavage in Boc-SPPS requires the highly toxic and corrosive anhydrous HF. iris-biotech.de Fmoc-SPPS utilizes a milder final cleavage with TFA, which is a significant advantage in terms of safety and equipment requirements. iris-biotech.de
| Aspect | Boc/Bn Strategy | Fmoc/tBu Strategy |
| Nα-Deprotection | Moderate Acid (TFA) | Base (Piperidine) |
| Orthogonality | Quasi-orthogonal (based on differential acid lability) | Truly orthogonal |
| Tryptophan Side Reactions | Alkylation by carbocations (mitigated by scavengers and indole protection like -For or -Mts). scispace.com | Sulfonation from Arg(Pbf/Pmc) (prevented by using Fmoc-Trp(Boc)-OH). nih.govanaspec.com |
| Final Cleavage | Strong Acid (HF) | Moderate Acid (TFA) |
| Handling | Requires specialized equipment for HF. | Simpler cleavage procedure. |
The formation of the peptide bond between the activated carboxyl group of the incoming Boc-L-tryptophan and the free N-terminal amine of the peptide-resin is a critical step. Several coupling reagents and methods are employed to ensure efficient and racemization-free bond formation.
Commonly used coupling reagents include:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com They are often used in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve coupling efficiency. smolecule.com
Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly efficient and rapid coupling agents. knepublishing.com They are typically used with a base like DIEA. For instance, Boc-Trp(Mts)-OH has been successfully coupled using PyBOP and DIEA. scispace.com
The standard procedure involves pre-activating the Boc-L-Trp derivative with the coupling reagent before adding it to the neutralized peptide-resin. scispace.com In situ neutralization protocols, where neutralization and coupling occur concurrently, can save time and sometimes improve yields, especially in cases of peptide aggregation. peptide.com
Nα-t-Butoxycarbonyl-L-Tryptophan in Solution-Phase Peptide Synthesis (LPPS)
While SPPS is dominant for many applications, solution-phase peptide synthesis (LPPS) remains crucial, particularly for large-scale synthesis of peptides and for the preparation of peptide fragments for subsequent condensation. In LPPS, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step.
Boc-L-Trp and its side-chain protected derivatives are widely used in LPPS. pharm.or.jprsc.org The synthesis strategy often involves the coupling of two peptide fragments (fragment condensation) or the stepwise addition of single amino acid residues. The Boc group is removed by acidolysis, similar to SPPS, and coupling is achieved using standard reagents like DCC/HOBt. rsc.org
For example, the dipeptide Boc-Trp-Phe-OMe has been synthesized in solution by reacting an activated ester of Boc-L-tryptophan (Boc-Trp-OSu) with phenylalanine methyl ester. chemicalbook.com In more complex syntheses, fragments such as Boc-Lys(2-Adoc)-Val-Trp(Mts)-Arg(Mts)-Val-Gly-OH have been prepared in solution for further elongation. pharm.or.jp The choice of protecting groups for the tryptophan indole ring (e.g., Mts) is critical to prevent side reactions during the synthesis and deprotection steps in solution. pharm.or.jp
Orthogonal Protecting Group Strategies Incorporating Nα-t-Butoxycarbonyl-L-Tryptophan
Orthogonal protection schemes are fundamental to modern peptide chemistry, allowing for the selective removal of one type of protecting group in the presence of others. peptide.com This enables complex synthetic routes, including the on-resin cyclization of peptides, side-chain modifications, and the synthesis of branched or multi-disulfide-bridged peptides. iris-biotech.de
The Boc group, being acid-labile, is a key component in many orthogonal strategies:
Boc/Bn vs. Fmoc/tBu: The combination of the base-labile Fmoc group and the acid-labile tBu group is the most common example of a truly orthogonal system. iris-biotech.de The Boc/Bn strategy, relying on graded acid lability, is not strictly orthogonal but is practically effective. peptide.com
Boc Protection on Side Chains: The Boc group itself is frequently used as a semi-permanent protecting group for the side chains of amino acids like lysine (B10760008) (Lys) or tryptophan (Trp) within the context of Fmoc-SPPS. rsc.orgacs.org The use of Fmoc-Trp(Boc)-OH is a prime example. acs.org Here, the Nα-Fmoc group is removed with piperidine at each cycle, while the N-in-Boc group on the tryptophan side chain remains intact. It is then removed along with other tBu-based side-chain protecting groups during the final TFA cleavage. This strategy is crucial for preventing side reactions and improving the quality of tryptophan-containing peptides synthesized via the Fmoc route. nih.govsigmaaldrich.com
Scope of Academic Research on Nα T Butoxycarbonyl L Tryptophan
Academic research involving Nα-t-Butoxycarbonyl-L-tryptophan is extensive and diverse, reflecting its fundamental importance in synthetic chemistry. Key areas of investigation include:
Peptide Synthesis: A primary focus of research is its application as a key building block in the synthesis of a vast array of peptides. chemimpex.com This includes the development of therapeutic peptides, such as hormone analogs and antibiotics, and peptides for studying protein structure and function. chemimpex.comnih.gov
Drug Development: Boc-L-Trp-OH is instrumental in the design and synthesis of drug candidates. chemimpex.com Its structural similarity to the neurotransmitter precursor tryptophan makes it a valuable tool in neuropharmacology, particularly in studies related to serotonin (B10506) metabolism and the development of drugs targeting neurological disorders. chemimpex.com
Methodology Development: Researchers continuously explore new and improved methods for peptide synthesis. This includes optimizing coupling reactions involving Boc-L-Trp-OH, developing novel strategies for its incorporation into complex peptides, and refining cleavage protocols to remove the Boc group efficiently and without side reactions. researchgate.netsigmaaldrich.com For instance, research has focused on the use of formyl protection for the indole (B1671886) nitrogen of tryptophan in conjunction with the Nα-Boc group, which can be removed under basic conditions during cleavage from the resin. google.com
The versatility and reliability of Nα-t-Butoxycarbonyl-L-tryptophan ensure its continued and widespread use in academic and industrial research, driving innovation in chemistry, biology, and medicine.
Deprotection Chemistry of Nα T Butoxycarbonyl L Tryptophan
Acidolytic Cleavage Mechanisms
Acid-catalyzed removal, or acidolysis, is the most prevalent method for cleaving the Boc protecting group. fishersci.co.uk This process relies on the use of strong acids to hydrolyze the carbamate (B1207046) linkage. The mechanism involves protonation of the Boc group, followed by its fragmentation to release the free amine, carbon dioxide, and a highly reactive tert-butyl cation. total-synthesis.comcommonorganicchemistry.com The generation of this carbocation is a central challenge in the deprotection of tryptophan-containing peptides, as it can lead to significant side reactions. total-synthesis.comchempep.com
Trifluoroacetic Acid (TFA)-Mediated Deprotection
Trifluoroacetic acid (TFA) is widely used for Boc group removal due to its strong acidity and high volatility, which simplifies its removal post-reaction. fishersci.co.ukjk-sci.com The deprotection is typically carried out using a solution of TFA in a solvent like dichloromethane (B109758) (DCM). chempep.com The mechanism begins with the protonation of the carbamate's carbonyl oxygen by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tertiary carbocation (t-butyl cation), carbon dioxide, and the deprotected amine. total-synthesis.comcommonorganicchemistry.com
The reaction of Boc-Trp with TFA can lead to the formation of by-products. oup.comoup.com The primary side reaction is the alkylation of the electron-rich indole (B1671886) ring of tryptophan by the liberated t-butyl cation. oup.comnih.gov This can result in the formation of Nin-t-butyl-Trp and other C-alkylated isomers. oup.comoup.com Studies have shown that using 95% TFA can reduce the extent of t-butylation compared to other acidic reagents like 2 M HCl in acetic acid. oup.com However, the formation of these side products often remains a significant issue. oup.com The trifluoroacetic acid-mediated removal of t-butyl groups leads to the formation of t-butyl trifluoroacetate, which is the species responsible for alkylating tryptophan. nih.gov
Hydrogen Fluoride (B91410) (HF) Cleavage Protocols
In Boc-based solid-phase peptide synthesis (SPPS), anhydrous hydrogen fluoride (HF) is the standard reagent for the final cleavage step, which simultaneously removes side-chain protecting groups and cleaves the peptide from the resin support. chempep.comnih.gov HF is a highly corrosive and hazardous substance, requiring specialized Teflon or Kel-F apparatus for its use. nih.gov
The cleavage mechanism with HF is typically an SN1 reaction, which generates carbocations from the protecting groups that are cleaved. nih.gov For Boc-L-Trp, this process liberates the t-butyl cation, posing a significant risk of indole alkylation. nih.govresearchgate.net To mitigate these side reactions, the HF cleavage is performed at low temperatures, usually around 0°C, and in the presence of scavengers. chempep.com A "low-high" HF cleavage procedure is often employed. The "low HF" step, using a lower concentration of HF in dimethyl sulfide (B99878) (DMS), cleaves most benzyl-based protecting groups via an SN2 mechanism, which minimizes carbocation formation. chempep.comresearchgate.net The subsequent "high HF" step uses a higher HF concentration to cleave more resistant groups like Arg(Tos). chempep.com
Base-Mediated Deprotection Approaches
While the Boc group is designed to be acid-labile, certain base-mediated deprotection methods have been reported, although they are less common. nih.govnih.gov For instance, N(in)-formyltryptophan, a derivative used to protect the indole ring, can have its formyl group removed by treatment with a piperidine (B6355638) solution in DMF. sigmaaldrich.com Some reports indicate that N-Boc groups on indole moieties can be less stable than typical Boc-protected amines and may be cleaved under relatively mild basic conditions, such as heating with sodium carbonate in refluxing DME or even by the base piperidine used in Fmoc synthesis. nih.govreddit.com Another method involves the use of N,N'-dimethylethylenediamine in an aqueous solution for the deprotection of the N(in)-formyl group on tryptophan. researchgate.net However, for the Nα-Boc group itself, strong acidic conditions remain the standard and most reliable method for cleavage. fishersci.co.uk
Scavenger Strategies to Mitigate Side Reactions During Deprotection
The use of scavengers is essential during the acidolytic deprotection of Boc-Trp to trap the electrophilic species, primarily the t-butyl cation, that are generated. chempep.comnih.gov These scavengers are nucleophilic compounds that react with the carbocations, preventing them from modifying sensitive amino acid residues like tryptophan. researchgate.net
Addressing Indole Ring Modification Issues
Beyond direct alkylation by the Boc-derived cation, the tryptophan indole ring is vulnerable to other modifications during deprotection.
Oxidation: The indole ring can be oxidized during acid treatment. oup.comthermofisher.com This is often indicated by coloration of the reaction mixture. oup.com Antioxidants such as 2-mercaptoethanol (B42355) or 1,2-ethanedithiol (B43112) are effective at preventing this oxidative destruction. oup.comsigmaaldrich.com
Sulfonation: In peptides containing arginine protected with sulfonyl-based groups like tosyl (Tos) or 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), the protecting group can be transferred to the tryptophan indole nitrogen during final acid cleavage. peptide.compeptide.com This side reaction can be reduced by using scavengers or, more effectively, by protecting the indole nitrogen of tryptophan. peptide.com
Indole Protection: To circumvent modification issues altogether, tryptophan can be incorporated into the peptide chain with its indole nitrogen already protected. peptide.com In Boc-based synthesis, Boc-Trp(For)-OH, where the indole is protected by a formyl group, is commonly used. peptide.compeptide.com The formyl group is stable to TFA but can be removed during the final HF cleavage or by using specific deformylation methods prior to cleavage. sigmaaldrich.compeptide.com
By carefully selecting the deprotection method and employing an appropriate scavenger strategy, the Nα-Boc group can be efficiently removed from L-tryptophan residues while preserving the integrity of this sensitive amino acid.
Reactivity and Reaction Pathways of Nα T Butoxycarbonyl L Tryptophan in Complex Chemical Environments
Indole (B1671886) Moiety Reactivity
The indole ring of tryptophan is an electron-rich aromatic system, making it highly nucleophilic and prone to electrophilic attack. chim.itlibretexts.org This inherent reactivity is the source of several potential side reactions during synthetic manipulations.
The indole side chain of Boc-L-Trp readily participates in electrophilic aromatic substitution (EAS) reactions. libretexts.org During peptide synthesis, particularly in Boc-based strategies, the repeated acid-catalyzed removal of the Boc protecting group generates reactive electrophiles, most notably the tert-butyl carbocation. peptide.compeptide.com This cation can subsequently alkylate the electron-rich indole ring, leading to undesired side products. peptide.comresearchgate.net This t-butylation is a well-documented side reaction that can compromise the purity and yield of the target peptide. thermofisher.com
Other electrophilic modifications can also occur. For instance, sulfonyl moieties released from arginine side-chain protecting groups (such as Pmc or Pbf) during cleavage can act as electrophiles, resulting in the sulfonation of the tryptophan indole ring. peptide.com Various synthetic methodologies have also been developed to intentionally functionalize the indole ring via EAS-type reactions, such as alkylation and arylation, to produce modified tryptophan derivatives. chim.itnih.govnih.gov
Table 1: Common Electrophilic Aromatic Substitution Reactions of the Boc-L-Trp Indole Moiety Click on a row to learn more about each reaction type.
| Reaction Type | Common Electrophile(s) | Context of Occurrence | Prevention/Mitigation |
|---|---|---|---|
| Alkylation | tert-butyl carbocation (from Boc deprotection) | Acid-mediated cleavage steps in peptide synthesis | Use of scavengers (e.g., TIS, EDT, water, thioanisole). thermofisher.com |
| Sulfonation | Sulfonyl cations (from Arg protecting groups like Pmc, Pbf) | Final cleavage/deprotection in peptide synthesis | Use of scavengers; protection of the indole nitrogen. |
| Formylation | Formylating agents | Deliberate chemical modification | N/A |
| Arylation | Aryl halides (with catalyst) | Deliberate synthesis of modified Trp derivatives | N/A |
Electrophilic substitution on the 3-substituted indole ring of Boc-L-Trp is regioselective. The most prominent position for electrophilic attack is the C2 carbon of the pyrrole (B145914) ring, which is the most nucleophilic site. chim.it However, functionalization at other positions, particularly the C7 position on the benzene (B151609) portion of the indole, has been achieved through specialized synthetic methods.
Achieving C7 functionalization is challenging due to the inherently greater reactivity of the C2 position. acs.org Methodologies to direct substitution to C7 often involve metal-catalyzed C-H activation or borylation. chim.itacs.org For example, iridium-catalyzed borylation can introduce a boryl group at the C7 position, which can then be used in subsequent cross-coupling reactions to introduce various substituents. acs.orgnih.gov In some cases, directing groups attached to the indole nitrogen are used to favor substitution at the C7 position over other sites. chim.it
Table 2: Regioselectivity in Electrophilic Substitution of the Boc-L-Trp Indole Ring Explore the factors influencing where substitutions occur on the indole ring.
| Position | Relative Reactivity | Conditions Favoring Substitution | Example Methodologies |
|---|---|---|---|
| C2 | Highest | Standard electrophilic conditions | General alkylation, acylation, halogenation. chim.it |
| C7 | Lower | Use of directing groups or specific catalysts | Iridium-catalyzed C-H borylation followed by Suzuki coupling. acs.orgnih.gov |
| Other | Low | Generally not favored unless under specific enzymatic or catalytic conditions | N/A |
Side-Chain Modifications During Peptide Assembly
During the iterative process of solid-phase peptide synthesis (SPPS), the unprotected indole side chain of Boc-L-Trp is exposed to a variety of reagents and conditions that can lead to unwanted modifications.
Alkylation: As previously mentioned, the primary modification is alkylation by carbocations generated during acidolytic deprotection steps. The tert-butyl cation formed from the cleavage of Boc groups is a major culprit. peptide.compeptide.com To prevent this, nucleophilic reagents known as "scavengers" are added to the cleavage cocktails to trap these reactive cations. researchgate.net Common scavengers include water, triisopropylsilane (B1312306) (TIS), thioanisole, and 1,2-ethanedithiol (B43112) (EDT). thermofisher.com
Oxidation: The indole ring is also susceptible to oxidation, which can occur during synthesis, purification, or storage. iris-biotech.de Reactive oxygen species can lead to the formation of various oxidation products, including N-formylkynurenine (NFK), kynurenine (B1673888) (Kyn), and oxindolylalanine (Oia). iris-biotech.denih.gov This modification can significantly alter the structure and biological activity of the peptide. nih.gov
Indole Protection: To circumvent these side reactions, a common strategy is to protect the indole nitrogen. In Boc chemistry, a formyl group (For) is sometimes used for this purpose. peptide.comgoogle.com In Fmoc-based chemistry, the indole nitrogen is often protected with another Boc group (Fmoc-Trp(Boc)-OH). This protection significantly reduces side reactions like alkylation and sulfonation. peptide.com The Nin-Boc group is labile to the final trifluoroacetic acid (TFA) cleavage conditions. thermofisher.com
Table 3: Common Side-Chain Modifications of Boc-L-Trp in Peptide Synthesis A summary of unwanted reactions and how they are managed.
| Side Reaction | Causal Agent(s) | Stage of Occurrence | Preventative Strategy |
|---|---|---|---|
| t-Butylation | tert-butyl carbocation | Acid-mediated Boc deprotection; final cleavage | Addition of scavengers (TIS, water, EDT). thermofisher.com |
| Oxidation | Reactive oxygen species (ROS), air, light | Synthesis, purification, storage | Use of antioxidants; indole nitrogen protection. iris-biotech.deresearchgate.net |
| Sulfonation | Sulfonyl cations from Arg(Pmc/Pbf) | Final cleavage/deprotection | Indole nitrogen protection (e.g., with Boc). |
Intermediates in Nα-t-Butoxycarbonyl-L-Tryptophan Reactions
Several key reactive intermediates are formed during the chemical transformations of Boc-L-Trp.
Tert-butyl Carbocation: This is a prominent intermediate formed during the acid-catalyzed removal of the Nα-Boc group. peptide.com It is a potent electrophile responsible for the unwanted t-butylation of the indole side chain. peptide.compeptide.com
Sigma Complex (Arenium Ion): In any electrophilic aromatic substitution reaction on the indole ring, the initial attack by the electrophile forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The stability of this intermediate, which is enhanced by the electron-donating indole nitrogen, facilitates the reaction. libretexts.org
Indole-carboxy Intermediate: When the indole nitrogen is protected with a Boc group (Nin-Boc), treatment with TFA during cleavage results in a unique intermediate. The tert-butyl moiety is cleaved first, leaving an indole-carboxy intermediate (Nin-COOH). peptide.com This intermediate is unstable and subsequently decarboxylates to regenerate the unprotected indole ring. peptide.com This two-step removal mechanism temporarily keeps the indole nitrogen substituted, offering continued protection against alkylation during the cleavage process. peptide.com
Table 4: Key Intermediates in Boc-L-Trp Reactions An overview of the transient species formed during key chemical transformations.
| Intermediate | Generating Reaction | Role/Fate |
|---|---|---|
| tert-butyl Carbocation | Acid-mediated cleavage of Boc group | Potent electrophile; trapped by scavengers or causes side-chain alkylation. peptide.com |
| Sigma Complex (Arenium Ion) | Electrophilic attack on the indole ring | Resonance-stabilized intermediate; loses a proton to restore aromaticity. libretexts.org |
| Indole-carboxy Intermediate | TFA cleavage of an Nin-Boc protecting group | Transiently protected species; undergoes decarboxylation to yield the free indole. peptide.com |
Advanced Synthetic Applications and Derivatives
Synthesis of Tryptophan-Containing Peptides and Analogs
The indole (B1671886) side chain of tryptophan is a versatile substrate for chemical modification, and Boc-L-Trp is a key starting material for incorporating this residue into larger, more complex structures. rsc.org Its application is fundamental in the synthesis of a wide array of peptides and their analogs, enabling the construction of molecules with significant biological and therapeutic potential.
The synthesis of cyclic peptides containing tryptophan is a significant area of natural product synthesis and medicinal chemistry. Boc-L-Trp is an essential building block in the solid-phase peptide synthesis (SPPS) of linear precursors destined for macrocyclization. The Boc group ensures the α-amine is protected during the sequential coupling of amino acids. For instance, in the synthesis of argyrin A and its analogs, a potent antibacterial agent, Fmoc-protected tryptophan analogs were used in the stepwise assembly of the linear peptide on a solid support. rsc.org The general strategy involves creating the linear peptide chain using protected amino acids like Boc-L-Trp, followed by cleavage from the resin and a subsequent head-to-tail macrocyclization step in solution. rsc.org The choice of protecting groups is critical to ensure compatibility with the cyclization conditions. The electron-rich indole ring of tryptophan can also participate directly in cyclization reactions, leading to unique molecular architectures found in various natural products. rsc.org
Glycosylation is a critical post-translational modification, and the synthesis of glycopeptides is crucial for studying their biological functions. researchgate.net A unique and challenging example is the C-mannosylation of tryptophan, where a mannose sugar is attached via a C-C bond to the C2 position of the indole ring. nih.govchinesechemsoc.org The chemical synthesis of C-mannosyl tryptophan (C-Man-Trp) and its incorporation into peptides is a complex task. nih.gov
The synthesis of the C-Man-Trp building block has been achieved through methods such as the reaction of a lithiated indole derivative with an anhydro mannose precursor or via palladium-catalyzed C-H glycosylation. nih.govchinesechemsoc.orgresearchgate.netchinesechemsoc.org However, a significant challenge arises during peptide synthesis: the C-Man-Trp structure is unstable under the acidic conditions typically used for the deprotection of Boc groups. researchgate.netnih.gov To circumvent this issue, alternative N-protecting groups that can be removed under milder, non-acidic conditions, such as the azide (B81097) group, are often employed in the solid-phase synthesis of C-mannosylated peptides. researchgate.netnih.gov This strategy avoids the degradation of the acid-sensitive glycosidic linkage.
Boc-L-Trp is a versatile starting material for synthesizing tryptophan analogs with modifications on the indole nitrogen. The synthesis of 1-alkyltryptophan derivatives, which have shown potential as antitumor agents, is a prime example. nih.gov The synthesis typically begins with the protection of the α-amino group of L-tryptophan with a Boc group using di-tert-butyl dicarbonate (B1257347). nih.gov The subsequent alkylation of the indole nitrogen (N1 position) can then be performed.
One common procedure involves a one-pot reaction where the carboxyl group is first protected as an ester and the indole is alkylated using an alkyl bromide in the presence of a base like sodium hydroxide (B78521) (NaOH) in dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov The ester and Boc groups are then hydrolyzed to yield the final 1-alkyltryptophan product. nih.gov
| Target Compound | Starting Material | Alkylating Agent | Base/Solvent | Key Reaction Steps | Yield |
|---|---|---|---|---|---|
| 1-Ethyl-tryptophan (1-ET) | N-Boc-L-tryptophan | Bromoethane | NaOH / DMSO | 1. One-pot esterification and N1-alkylation. 2. Hydrolysis of ester and Boc groups. | Not specified |
| 1-Propyl-tryptophan (1-PT) | N-Boc-L-tryptophan | 1-Bromopropane | NaOH / DMSO | 1. One-pot esterification and N1-alkylation. 2. Hydrolysis of ester and Boc groups. | Not specified |
| 1-Butyl-tryptophan (1-BT) | N-Boc-L-tryptophan | 1-Bromobutane | NaOH / DMSO | 1. One-pot esterification and N1-alkylation at 60 °C. 2. Hydrolysis of ester and Boc groups. | 49% (for intermediate ester) |
| N¹-Boc-1-[5-(Boc-amino)pentyl]tryptophan | Boc-Trp-OMe | 5-(Boc-amino)pentyl mesylate | NaH / DMF | 1. N1-alkylation of methyl ester. 2. Basic hydrolysis of the methyl ester. | 35.8% |
Stereoselective Synthesis Methodologies for Nα-t-Butoxycarbonyl-L-Tryptophan Precursors
While the standard preparation of Boc-L-Trp involves the straightforward reaction of L-tryptophan with di-tert-butyl dicarbonate, which preserves the existing stereocenter, advanced methodologies focus on the enantioselective synthesis of the tryptophan scaffold itself. nih.gov These methods create the chiral center, yielding tryptophan or its analogs, which are subsequently Boc-protected for use in peptide synthesis.
Several strategies have been developed for the asymmetric synthesis of tryptophan derivatives:
Alkylation of Chiral Auxiliaries: This classical approach involves attaching a chiral auxiliary to a glycine (B1666218) synthon, which then directs the stereoselective alkylation with an indole-containing electrophile. chim.it
Enantioselective Hydrogenation: Dehydroamino acid precursors can be hydrogenated using chiral rhodium or ruthenium catalysts, such as those employing ligands like DuPHOS, to produce tryptophan derivatives with high enantiomeric excess. chim.it
Strecker Amino Acid Synthesis: A chiral auxiliary-facilitated Strecker synthesis provides a robust route to enantiomerically pure tryptophan analogs. This method involves the condensation of an indole-3-acetaldehyde with a chiral amine (e.g., (S)-methylbenzylamine), followed by the addition of cyanide and subsequent hydrolysis to yield the α-amino acid. rsc.org
Friedel-Crafts Conjugate Addition: The asymmetric conjugate addition of indoles to electrophilic glycine equivalents, such as 2-aminoacrylates, can be catalyzed by chiral Lewis acids to form the tryptophan backbone with high enantioselectivity. chim.it
These methods provide access to a diverse range of optically pure tryptophan analogs that can be protected with a Boc group to become valuable precursors for advanced synthetic applications. rsc.orgchim.it
Development of Novel Reagents and Catalysts for Nα-t-Butoxycarbonylation and Deprotection
The introduction and removal of the Boc group are fundamental steps in peptide synthesis, and research continues to seek milder and more efficient methods.
Nα-t-Butoxycarbonylation: The standard and most widely used reagent for the introduction of the Boc group onto the α-amino group of tryptophan is di-tert-butyl dicarbonate ((Boc)₂O) . nih.gov The reaction is typically carried out under mild basic conditions, for example, using sodium hydroxide in a water-dioxane mixture, and proceeds with high yield. nih.gov While this method is highly effective, research into catalytic amide bond formation could influence future strategies for peptide synthesis. acs.org
Deprotection: Conventional cleavage of the Boc group relies on strong acidic conditions, such as using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). google.comresearchgate.net However, these harsh conditions can sometimes lead to side reactions, particularly with sensitive residues like tryptophan. This has driven the development of novel, milder deprotection reagents and catalysts.
Recent advancements include:
Deep Eutectic Solvents (DES): A choline (B1196258) chloride/p-toluenesulfonic acid deep eutectic solvent has been used as both a reaction medium and a catalyst for efficient N-Boc deprotection, offering a greener alternative to standard methods. researchgate.net
Oxalyl Chloride in Methanol (B129727): This system allows for the selective deprotection of N-Boc groups at room temperature in high yields. researchgate.net
Thermal Deprotection: In specific contexts, such as for Boc-protected, borylated indoles and pyrroles, simple heating has been shown to be a clean and effective method for removing the Boc group while leaving the boryl group intact. msu.edu
These novel methods provide valuable alternatives to traditional acid-catalyzed deprotection, enhancing the synthetic utility of Boc-L-Trp by improving compatibility with sensitive functional groups and promoting more environmentally sustainable chemical processes. researchgate.net
Computational Chemistry and Mechanistic Studies on Nα T Butoxycarbonyl L Tryptophan
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT calculations have been instrumental in elucidating the mechanisms of various reactions involving Nα-t-Butoxycarbonyl-L-tryptophan and its derivatives. These computational studies provide a molecular-level understanding of transition states, reaction intermediates, and energy profiles, which are often difficult to probe experimentally.
One significant area of investigation has been the metal-catalyzed functionalization of the tryptophan indole (B1671886) ring. For instance, the palladium-catalyzed C-H glycosylation of tryptophan has been studied using DFT. chinesechemsoc.orgchinesechemsoc.org These calculations were performed to understand the mechanism of the Pd-catalyzed C−H mannosylation reaction and the origin of its high α-selectivity. chinesechemsoc.org The theoretical models supported a concerted oxidative addition mechanism for the stereospecific functionalization of a Pd(II) palladacycle intermediate with an α-mannosyl chloride donor. chinesechemsoc.orgchinesechemsoc.org
Another notable example is the iron-catalyzed enantioselective C-H amination of 3-indolepropionic acids to synthesize N-Boc-protected β³-tryptophans. researchgate.net Mechanistic experiments and DFT calculations pointed to a mechanism involving a carboxylate-directed, iron-mediated C(sp³)–H nitrene insertion. The calculations revealed that the transition state leading to the β-amination is kinetically and thermodynamically more favorable than amination at the α-position. Specifically, the activation barrier for the β-hydrogen atom transfer (HAT) was found to be significantly lower than for the α-HAT, which is consistent with experimental observations. researchgate.net
The deprotection of the Boc group itself has also been a subject of mechanistic inquiry. While many methods exist for Boc removal, computational studies help to rationalize the efficacy of different reagents. For example, the deprotection of N-Boc-L-tryptophan can be achieved using oxalyl chloride in methanol (B129727). uky.edu A proposed mechanism suggests that this process is more complex than simple in situ generation of HCl. uky.edu DFT studies on similar systems, such as the iron(III)-catalyzed deprotection of N,N'-diprotected amines, have been used to model the interaction between the Lewis acid catalyst and the Boc group, rationalizing the observed selectivity. csic.es These theoretical studies can evaluate the energetics of possible intermediates, such as the coordination of the metal to the carbonyl oxygen of the Boc group, facilitating its cleavage. csic.es
| Reaction | Catalyst/Reagent | Key Mechanistic Insight from DFT | Reference |
|---|---|---|---|
| C-H Glycosylation | Palladium(II) | Concerted oxidative addition mechanism at the C2 position of the indole ring. | chinesechemsoc.orgchinesechemsoc.org |
| C-H Amination | Iron(II) | Carboxylate-directed C(sp³)–H nitrene insertion with a preference for β-amination due to a lower activation barrier. | researchgate.net |
| Boc Deprotection | Iron(III) Chloride | Theoretical calculations rationalize the role of the metal as a Lewis acid in facilitating Boc group removal. | csic.es |
| Boc Deprotection | Oxalyl Chloride/Methanol | Mechanism is proposed to be more complex than simple acid catalysis. | uky.edu |
Modeling of Protecting Group Interactions
The Boc group is not merely a passive placeholder; its steric and electronic properties actively influence the molecule's behavior through various non-covalent interactions. Computational modeling has been pivotal in identifying and characterizing these subtle yet significant forces.
A compelling example is the C–H···π interaction, a type of non-covalent bond where a C-H bond acts as a weak acid and interacts with the electron cloud of an aromatic system. Studies on hybrid tripeptides containing a Boc-Trp-Aib sequence have revealed a stabilizing C–H···π interaction between the tert-butyl protons of the Boc group and the aromatic ring of a C-terminal residue. acs.orgnih.gov In one instance, the folded structure of a peptide was further stabilized by a C–H···π interaction between a Boc C-H and a 6-amino-coumarin-3-carboxylic acid, with a distance of 2.83 Å between the hydrogen and the π-system centroid and an angle of 155°. acs.org This interaction plays a crucial role in enforcing a specific folded conformation, such as a β-hairpin mimetic. acs.orgnih.gov
Beyond intramolecular interactions, the Boc group can influence intermolecular aggregation. The indole ring of tryptophan is known to promote self-assembly through aromatic stacking and π-conjugated electron cloud interactions. nih.govacs.org The presence of the bulky and hydrophobic Boc group can modulate these aggregation properties, affecting the solubility and self-assembly behavior of Boc-L-tryptophan derivatives in different solvent environments. nih.govacs.org Computational models can simulate these aggregation processes, providing insights into the preferred packing arrangements and the stabilizing interactions at the molecular level. nih.gov
| Interaction Type | Interacting Groups | Significance | Geometric Data (Example) | Reference |
|---|---|---|---|---|
| Intramolecular C–H···π | Boc C-H and C-terminal aromatic ring | Stabilizes folded peptide conformations (e.g., β-hairpin). | D(H···π centroid) = 2.74 Å, Angle = 155° | acs.org |
| Intermolecular Stacking | Indole ring of tryptophan | The Boc group can modulate the aggregation and self-assembly driven by the indole side chain. | N/A | nih.govacs.org |
Conformational Analysis of Nα-t-Butoxycarbonyl-L-Tryptophan and Its Derivatives
The flexibility of the amino acid backbone and the indole side chain allows Nα-t-Butoxycarbonyl-L-tryptophan to adopt a multitude of conformations. The relative populations of these conformers are dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. Understanding this conformational landscape is crucial as it can dictate the molecule's reactivity and its ability to fit into enzyme active sites or crystal lattices.
The primary degrees of conformational freedom in tryptophan and its derivatives are the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). colab.ws Early NMR studies on unprotected tryptophan in solution indicated that the dominant conformer has the side-chain trans to the carboxylic acid group. colab.ws
More recent and detailed analyses have been performed on derivatives of Boc-L-tryptophan. For example, extensive conformational studies, including 2D NMR and molecular dynamics simulations, have been conducted on hybrid tripeptides with an N-terminal Boc-Trp-Aib residue. nih.gov These studies demonstrated that the peptides fold into a hairpin conformation with a central β-turn or open-turn structure. acs.orgnih.gov This specific folding is significantly stabilized by the aforementioned C–H···π interaction involving the Boc group. This indicates that the Boc group is not just a steric impediment but an active participant in directing the conformational preferences of the peptide backbone. acs.orgnih.gov
| Derivative | Key Conformational Feature | Method of Analysis | Driving Force | Reference |
|---|---|---|---|---|
| Boc-Trp-Aib-peptide | β-Hairpin mimetic with a central β-turn/open-turn | 2D NMR, Molecular Dynamics | Intramolecular hydrogen bonding and C–H···π interaction with the Boc group. | acs.orgnih.gov |
| Boc-7-bromo-L-tryptophan | Stabilization of the gauche conformation of the side chain | NMR, DFT | Steric and electronic effects of the bromine substituent. | acs.org |
Analytical Methodologies for Nα T Butoxycarbonyl L Tryptophan and Its Intermediates
Spectroscopic Characterization Techniques
Spectroscopic methods provide fundamental information about the molecular structure and composition of Boc-L-Trp. These techniques are indispensable for identity confirmation and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a typical ¹H NMR spectrum of Boc-L-Trp, distinct signals corresponding to the protons of the t-butoxycarbonyl (Boc) group, the indole (B1671886) ring, and the amino acid backbone are observed. nih.gov The large singlet for the nine equivalent protons of the t-butyl group is highly characteristic and typically appears in the upfield region (around 1.43 ppm in CDCl₃). nih.gov The protons of the indole ring produce a series of signals in the aromatic region (approximately 7.0-8.2 ppm), while the α-proton and β-protons of the tryptophan backbone appear in the mid-field range. nih.gov
The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the indole ring. nih.gov
Detailed Research Findings: A study reporting the synthesis of 1-alkyl-tryptophan analogs provides detailed ¹H NMR data for the starting material, N-Boc-L-tryptophan, in deuterochloroform (CDCl₃). niscpr.res.in The reported chemical shifts are as follows: a broad singlet at 8.13 ppm for the indole N-H, aromatic protons at 7.61 ppm (doublet), 7.37 ppm (doublet), and a multiplet from 7.11-7.15 ppm. niscpr.res.in The indole C2-H appears as a singlet at 7.03 ppm. niscpr.res.in The amide proton of the Boc group gives a broad signal at 5.06 ppm, the α-proton (C*H) is a multiplet around 4.64-4.68 ppm, and the β-protons (CH₂) show a multiplet between 3.31-3.37 ppm. niscpr.res.in The characteristic singlet for the t-butyl group protons appears at 1.43 ppm. niscpr.res.in
The analysis of intermediates, such as N-Boc-L-tryptophan methyl ester, also relies heavily on NMR. For instance, the methyl ester shows a characteristic singlet for the ester methyl group around 3.67 ppm in its ¹H NMR spectrum. orgsyn.org
Table 8.1: Typical ¹H NMR Chemical Shifts for Nα-t-Butoxycarbonyl-L-Tryptophan in CDCl₃ nih.govniscpr.res.in
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Indole N-H | ~8.13 | br s |
| Indole C4-H, C7-H | ~7.37-7.61 | d |
| Indole C5-H, C6-H | ~7.11-7.15 | m |
| Indole C2-H | ~7.03 | s |
| Amine N-H (Boc) | ~5.06 | br d |
| α-CH | ~4.64-4.68 | m |
| β-CH₂ | ~3.31-3.37 | m |
| t-Butyl (CH₃)₃ | ~1.43 | s |
Table 8.2: Typical ¹³C NMR Chemical Shifts for an N-Boc-Tryptophan Derivative nih.gov
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carboxyl C=O | ~171.5 |
| Boc C=O | ~155.0 |
| Indole C | ~108-136 |
| Boc C (quaternary) | ~79.1 |
| α-C | ~54.3 |
| β-C | ~28.0 |
| t-Butyl C(CH₃)₃ | ~28.0 |
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital tool for determining the molecular weight of Boc-L-Trp and confirming its elemental composition via high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, often yielding the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
For Boc-L-Trp (C₁₆H₂₀N₂O₄, Molecular Weight: 304.34 g/mol ), the expected sodiated molecule [M+Na]⁺ would have an m/z of approximately 327.3. rsc.org This is often observed in ESI-MS experiments and serves as a primary confirmation of the compound's identity. rsc.org
Detailed Research Findings: While detailed fragmentation studies on Boc-L-Trp are not extensively published, the fragmentation pattern can be predicted based on its structure. Common fragmentation pathways for related molecules include:
Loss of the Boc group: Cleavage of the Boc group is a characteristic fragmentation for N-Boc protected amino acids. This can occur through the loss of isobutylene (B52900) (56 Da) or the entire Boc group (101 Da).
Decarboxylation: Loss of the carboxylic acid group (45 Da) as CO₂ is a common fragmentation for amino acids.
Cleavage of the side chain: Fragmentation of the indole side chain can also occur. The most prominent fragment from the PID of protonated tryptophan is the y₁ fragment at m/z 205. researchgate.net
These predictable fragmentation patterns are crucial for structural confirmation, especially when analyzing reaction mixtures or potential impurities.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For Boc-L-Trp, the IR spectrum provides clear evidence for the key structural components. The technique is often used as a quick identity check and for confirming the presence of the Boc protecting group after a synthesis. libretexts.orgiitg.ac.in
The spectrum is characterized by several key absorption bands:
A broad O-H stretch from the carboxylic acid group, often overlapping with N-H stretches.
N-H stretching vibrations from the indole and the carbamate (B1207046), typically in the 3200-3500 cm⁻¹ region. researchgate.net
C-H stretching from the aliphatic and aromatic parts of the molecule.
Two distinct C=O (carbonyl) stretching bands: one for the carboxylic acid and one for the Boc group's urethane (B1682113) carbonyl. These typically appear in the 1600-1750 cm⁻¹ range. researchgate.netresearchgate.net
Detailed Research Findings: In tryptophan-based amide compounds, the N-H stretching vibration of the indole ring is observed around 3400 cm⁻¹. researchgate.net The amide I band (primarily C=O stretch) and amide II band (C-N stretch and N-H bend) are characteristic and appear around 1600-1700 cm⁻¹ and 1500-1600 cm⁻¹, respectively. researchgate.net For a derivative like Boc-W-PDP, N-H stretches for the indole and amide were found at 3419 cm⁻¹ and 3366 cm⁻¹, with the corresponding amide I and II bands at 1688 cm⁻¹ and 1530 cm⁻¹. researchgate.net
Table 8.3: Characteristic IR Absorption Bands for Nα-t-Butoxycarbonyl-L-Tryptophan researchgate.netresearchgate.netvscht.cz
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| N-H (Indole & Amide) | 3200-3500 | Stretching |
| C-H (Aromatic/Alkene) | 3000-3100 | Stretching |
| C-H (Alkyl) | 2850-3000 | Stretching |
| C=O (Carboxylic Acid) | ~1700-1725 | Stretching |
| C=O (Boc Urethane) | ~1680-1700 | Stretching |
| C=C (Aromatic) | ~1450-1600 | Stretching |
| C-O | 1000-1300 | Stretching |
Chromatographic Purity Assessment
Chromatographic techniques are the cornerstone for assessing the purity of Boc-L-Trp, separating it from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the quantitative analysis of Boc-L-Trp purity. Reversed-phase HPLC (RP-HPLC) is most commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
The method typically involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier, most commonly acetonitrile (B52724). scielo.brnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of compounds with different polarities. google.com Detection is usually performed using a UV detector, as the indole ring of tryptophan has a strong chromophore, with detection wavelengths typically set around 220 nm, 267 nm, or 280 nm. scielo.brnih.gov Purity levels are determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. Purity of ≥98.0% or higher is commonly reported for commercial-grade Boc-L-Trp. libretexts.org
Detailed Research Findings: A variety of HPLC methods have been developed for tryptophan and its derivatives. For instance, a method for tryptophan analysis in plasma utilized a C18 column with a mobile phase of 5 mM sodium acetate and acetonitrile (92:8, v/v) at a flow rate of 1.0 mL/min, with UV detection at 267 nm. scielo.br Another patent describes a gradient method for multiple amino acids, including L-tryptophan, using a C18 column, a mobile phase of aqueous phosphoric acid (A) and acetonitrile (B), and a column temperature of 40-50 °C. google.com While these methods are for the parent amino acid, similar principles are applied to its Boc-protected form, with adjustments to the mobile phase composition to account for the increased lipophilicity of Boc-L-Trp.
Table 8.4: Example HPLC Parameters for Analysis of Tryptophan Derivatives scielo.brnih.govgoogle.com
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm) |
| Mobile Phase A | Aqueous Buffer (e.g., 5 mM Sodium Acetate or 0.1% Phosphoric Acid) |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution | Isocratic or Gradient (e.g., starting with 5-10% ACN) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 220, 267, or 280 nm |
| Column Temperature | Ambient or controlled (e.g., 40-50 °C) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative monitoring of reactions, checking compound purity, and determining appropriate solvent systems for column chromatography. rsc.org
For Boc-L-Trp, a silica (B1680970) gel plate is used as the stationary phase, and a mixture of organic solvents serves as the mobile phase (eluent). Common eluents include mixtures of ethyl acetate and hexanes, or dichloromethane (B109758) and methanol (B129727). After the plate is developed, the spots are visualized. Since Boc-L-Trp has a UV-active indole ring, it can be visualized under a UV lamp (at 254 nm). Alternatively, staining with a reagent like ninhydrin (B49086) can be used, although the protected amino group of Boc-L-Trp will not give the classic purple color; this stain is more useful for detecting the presence of unprotected L-tryptophan as an impurity. iitg.ac.in
The purity is qualitatively assessed by the presence of a single spot. The retardation factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific eluent system and can be used for identification purposes. iitg.ac.in For example, a purity of ≥99.0% (TLC) is often cited in commercial product specifications. sigmaaldrich.com
Detailed Research Findings: In synthetic procedures, TLC is the workhorse for monitoring the consumption of starting materials. For example, during the protection of L-tryptophan, the reaction is monitored by TLC until the starting material spot disappears and a new, higher Rf spot corresponding to the more lipophilic Boc-L-Trp appears. When comparing mono-Boc and di-Boc protected amines on a normal phase (silica) TLC plate, the di-Boc protected compound is generally expected to have a higher Rf value due to its increased lipophilicity and reduced hydrogen bonding potential with the silica stationary phase. chemicalforums.com
Table 8.5: Common TLC Practices for Nα-t-Butoxycarbonyl-L-Tryptophan
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plates |
| Mobile Phase (Eluent) | Mixtures like Ethyl Acetate/Hexanes, Dichloromethane/Methanol, or Acetone/Dichloromethane/Hexanes orgsyn.org |
| Visualization | UV light (254 nm), Potassium Permanganate stain, or Ninhydrin (for detecting free amine impurities) |
| Application | Reaction monitoring, purity screening, optimization of column chromatography conditions |
Chiral Purity Determination
The stereochemical configuration of amino acids and their derivatives is of paramount importance in pharmaceutical sciences and biochemistry, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the determination of chiral purity for Nα-t-Butoxycarbonyl-L-tryptophan (Boc-L-Trp) is a critical quality control step in its synthesis and application, particularly in peptide manufacturing. rsc.org The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), which offer high-resolution separation of enantiomers.
High-Performance Liquid Chromatography (HPLC)
Direct enantioseparation by HPLC using Chiral Stationary Phases (CSPs) is the most prevalent and effective method for assessing the enantiomeric excess of Boc-L-Trp. The selection of the appropriate CSP and mobile phase composition is crucial for achieving baseline resolution of the L- and D-enantiomers.
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide antibiotics, such as teicoplanin and ristocetin (B1679390) A, are widely used as chiral selectors due to their broad enantioselectivity for various classes of compounds, including N-protected amino acids. sigmaaldrich.com For t-Boc amino acids, teicoplanin-based CSPs (e.g., CHIROBIOTIC T, Teicoshell) have proven to be particularly effective, with the reversed-phase mode being the most viable choice. sigmaaldrich.commdpi.com
Research indicates that the interactions between the analyte and the CSP are complex and can be modulated by the mobile phase composition. The presence of a mobile phase additive, such as triethylamine (B128534) acetate (TEAA), has been shown to be important for the successful separation of t-Boc-amino acid enantiomers on teicoplanin-based CSPs. researchgate.net In a study on fluorinated tryptophan analogs, it was observed that under reversed-phase conditions, the enantiomeric elution order was consistently L-enantiomer before the D-enantiomer on both teicoplanin and teicoplanin aglycone-based CSPs. nih.gov This consistency is valuable for peak identification in purity analysis.
A comparative study of different teicoplanin-based columns for separating Trp-(Boc) enantiomers found that a traditional Teicoshell column provided better separation compared to newer zwitterionic teicoplanin columns under specific conditions. mdpi.com This highlights the importance of empirical method development for specific analytes.
| CSP Type | Column | Mobile Phase | Key Findings | Reference(s) |
| Teicoplanin | CHIROBIOTIC T | Reversed-phase mode is the viable choice for t-BOC amino acids. | Baseline resolution is easily achieved for many t-BOC amino acids. | sigmaaldrich.com |
| Teicoplanin | Teicoshell | Not specified | Better separation for Trp-(Boc) enantiomers compared to UHPC-FPP-Titan-Tzwitt and UHPC-SPP-Halo-Tzwitt columns. | mdpi.com |
| Teicoplanin | Not specified | Reversed-phase with 0.1 v% TEAA additive. | TEAA is a commonly used and effective mobile phase additive for this separation. | nih.gov |
| Teicoplanin | T-3.0 | H₂O/MeOH with 0.1 v% AcOH | Baseline separation achieved within 6 minutes for fluorinated tryptophan analogs. | nih.gov |
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are another important class of columns for chiral separations. A study focused on developing enantioselective HPLC methods for Nα-Fmoc/Boc amino acid derivatives utilized carbohydrate-based CSPs such as CHIRALPAK IA, IC, and QNAX. rsc.org The study found that the CHIRALPAK IC column, in particular, showed excellent selectivity and resolution for a wide range of natural and unnatural Nα-protected amino acids. rsc.org Mobile phase solvent polarity was identified as a major factor influencing the chiral recognition. rsc.org
Indirect Methods
While direct separation on CSPs is preferred, indirect methods involving pre-column derivatization with a chiral derivatizing agent to form diastereomers can also be used. These diastereomers can then be separated on a standard achiral reversed-phase column. For instance, o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol, such as N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), can be used to derivatize amino acids. researchgate.net However, this approach is more commonly applied to free amino acids rather than to the analysis of an already N-protected amino acid like Boc-L-Trp, as the primary amino group required for the reaction is blocked.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency alternative to HPLC for chiral separations, requiring minimal sample and reagent consumption. The technique relies on the differential migration of enantiomers in the presence of a chiral selector added to the background electrolyte (BGE).
Cyclodextrins as Chiral Selectors
Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE for the enantioseparation of amino acids and their derivatives. For N-t-Boc-tryptophan, highly sulfated cyclodextrins (HS-CDs) have demonstrated very high enantioselectivity. researchgate.net A rapid screening method using short-end injection CE with HS-CDs as the chiral selector was developed, which significantly reduced analysis times. researchgate.net
One study specifically investigated the interaction between N-t-BOC-DL-tryptophan and β-cyclodextrin using capillary zone electrophoresis. nih.gov The researchers determined that a maximum in the separation selectivity exists at a specific concentration of the cyclodextrin, which corresponds to the highest resolution in the shortest time. nih.gov This finding is crucial for optimizing CE methods. Another study showed that while α-cyclodextrin could provide baseline separation for tryptophan, a dual system of β-cyclodextrin and 18-crown-6 (B118740) was effective for other aromatic amino acids, demonstrating the specificity of these interactions. nih.gov
| Chiral Selector | Key CE Conditions | Analyte | Key Findings | Reference(s) |
| Highly Sulfated Cyclodextrins (HS-CDs) | Short-end injection technique | N-t-Boc-tryptophan | Very high enantioselectivity and dramatically reduced analysis times. | researchgate.net |
| β-Cyclodextrin | Not specified | N-t-BOC-DL-tryptophan | A maximum in separation selectivity exists at a β-CD concentration corresponding to a mean host-guest interaction constant of 350 L·mol⁻¹. | nih.gov |
| α-Cyclodextrin | Running buffer additive | Tryptophan | Baseline separation of enantiomers was achieved. | nih.gov |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for chiral analysis, typically requiring the analytes to be volatile or derivatized to increase their volatility. researchgate.net Direct analysis of Boc-L-Trp by GC is generally not feasible due to its low volatility and thermal lability. The analysis of amino acid enantiomers by GC typically involves a two-step derivatization: esterification of the carboxyl group followed by acylation of the amino group to produce a volatile derivative. researchgate.net These derivatives are then separated on a chiral stationary phase, such as Chirasil-Val. researchgate.net
For the specific analysis of Boc-L-Trp, a derivatization strategy would first require the removal of the Boc protecting group, followed by the standard derivatization for GC analysis. This multi-step process, which carries the risk of racemization during sample preparation, makes GC a less direct and less commonly used method for determining the chiral purity of Boc-L-Trp compared to HPLC and CE. sci-hub.se
Q & A
Q. How can Boc-L-Trp be synthesized with high yield and purity?
Boc-L-Trp is typically synthesized via tert-butoxycarbonyl (Boc) protection of the amino group in L-tryptophan. A validated method involves using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) as a coupling reagent under mild alkaline conditions (pH 8–9). Optimal yields (>90%) are achieved by maintaining anhydrous conditions and controlled temperature (0–4°C) to minimize side reactions like racemization . Post-synthesis, purification via flash chromatography or recrystallization ensures high purity.
Q. What analytical techniques are essential for characterizing Boc-L-Trp?
Key techniques include:
- HPLC : To assess purity and detect impurities.
- NMR (¹H and ¹³C) : For structural confirmation, particularly verifying Boc-group attachment at the indole nitrogen.
- Mass Spectrometry (MS) : To confirm molecular weight (C₁₆H₂₀N₂O₄, MW 304.34 g/mol) .
- FT-IR : To identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the Boc group).
Q. How does the Boc group enhance stability in peptide synthesis?
The tert-butoxycarbonyl group protects the amino group during solid-phase peptide synthesis (SPPS), preventing unintended side reactions. Its stability under acidic conditions (e.g., trifluoroacetic acid deprotection) allows selective removal without disrupting the peptide backbone. This is critical for synthesizing tryptophan-containing peptides prone to oxidation .
Advanced Research Questions
Q. How can computational modeling optimize Boc-L-Trp’s reactivity in complex reactions?
Density functional theory (DFT) simulations can predict electronic properties and reaction pathways, such as Boc-group cleavage kinetics or interactions in catalytic systems. For example, integrating computational insights with experimental data (e.g., fluorescence quenching studies) helps design Boc-L-Trp derivatives with tailored photophysical properties .
Q. What strategies resolve contradictions in Boc-L-Trp’s stability data under varying conditions?
Discrepancies in thermal or photochemical stability studies often arise from differences in experimental setups (e.g., solvent polarity, light intensity). A systematic approach involves:
- Replicating experiments under controlled conditions (e.g., inert atmosphere for oxidation-prone reactions).
- Cross-referencing data with high-quality reviews (e.g., EPA DSSTox or PubChem) .
- Validating results using multiple analytical methods (e.g., TGA for thermal stability, UV-Vis for photodegradation) .
Q. How can historical synthesis data improve experimental design for Boc-L-Trp derivatives?
Historical datasets (e.g., yields from analogous Boc-protected amino acids) inform reaction parameter optimization. For instance, adjusting monomer ratios (CMDA:DMDAAC = 1:2) in copolymerization reactions enhances product uniformity, a strategy adaptable to Boc-L-Trp-based polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
